Cas no 98491-82-8 (5-ethoxypyridine-3-carboxylic acid)

5-Ethoxypyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both a carboxylic acid and an ethoxy functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyridine core offers excellent stability, while the ethoxy substituent enhances solubility and reactivity in various chemical transformations. The carboxylic acid group allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules. Its well-defined structure and functional group compatibility make it a reliable building block for researchers in drug discovery and fine chemical synthesis.
5-ethoxypyridine-3-carboxylic acid structure
98491-82-8 structure
Product name:5-ethoxypyridine-3-carboxylic acid
CAS No:98491-82-8
MF:C8H9NO3
Molecular Weight:167.16196
CID:1990496
PubChem ID:21715803

5-ethoxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Ethoxynicotinic acid
    • 5-Ethoxy-nicotinsaeure
    • CTK2B7260
    • N-(4-cyano-2-phenyl-2H-pyrazol-3-yl)-formimidic acid ethyl ester
    • 1-Phenyl-4-cyan-5-ethoxymethylen-amino-pyrazol
    • 5-ethoxy-nicotinic acid
    • Methanimidic acid, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-, ethyl ester
    • 5-Ethoxymethylenimino-1-phenyl-1H-pyrazol-4-carbonitril
    • 5-ETHOXYPYRIDINE-3-CARBOXYLIC ACID
    • 98491-82-8
    • 5-Ethoxy-3-pyridinecarboxylic acid
    • E91722
    • CS-0195735
    • MFCD18898180
    • 3-Pyridinecarboxylic acid, 5-ethoxy-
    • EN300-306346
    • A1-02763
    • KS-7373
    • DB-427858
    • SCHEMBL14260770
    • YDA49182
    • AKOS013165344
    • 5-Ethoxynicotinicacid
    • 5-ethoxypyridine-3-carboxylic acid
    • MDL: MFCD18898180
    • インチ: InChI=1S/C8H9NO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5H,2H2,1H3,(H,10,11)
    • InChIKey: JJEJKRLJAGJNNF-UHFFFAOYSA-N
    • SMILES: CCOC1=CN=CC(=C1)C(=O)O

計算された属性

  • 精确分子量: 167.058243149g/mol
  • 同位素质量: 167.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 59.4Ų

5-ethoxypyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266405-1g
5-Ethoxypyridine-3-carboxylic acid
98491-82-8 98%
1g
¥2814.00 2024-04-23
Enamine
EN300-306346-2.5g
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
2.5g
$1509.0 2023-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8410-5G
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
5g
¥ 9,226.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8410-250MG
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
250MG
¥ 858.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8410-100MG
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
100MG
¥ 514.00 2023-04-12
Fluorochem
091296-1g
5-Ethoxypyridine-3-carboxylic acid
98491-82-8 95%
1g
£305.00 2022-02-28
Enamine
EN300-306346-5.0g
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
5.0g
$2235.0 2023-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266405-100mg
5-Ethoxypyridine-3-carboxylic acid
98491-82-8 98%
100mg
¥841.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266405-500mg
5-Ethoxypyridine-3-carboxylic acid
98491-82-8 98%
500mg
¥1745.00 2024-04-23
Enamine
EN300-306346-0.25g
5-ethoxypyridine-3-carboxylic acid
98491-82-8 95%
0.25g
$383.0 2023-02-25

5-ethoxypyridine-3-carboxylic acid 関連文献

5-ethoxypyridine-3-carboxylic acidに関する追加情報

Introduction to 5-ethoxypyridine-3-carboxylic acid (CAS No. 98491-82-8) and Its Emerging Applications in Chemical Biology

5-Ethoxypyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 98491-82-8, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the pyridine family, which is well-documented for its broad spectrum of biological activities and industrial applications. The presence of both an ethoxy group and a carboxylic acid moiety in its molecular structure endows it with distinct chemical functionalities, making it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals.

The 5-ethoxypyridine-3-carboxylic acid molecule exhibits a pyridine core, which is a nitrogen-containing aromatic ring that serves as a common pharmacophore in many bioactive molecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Additionally, the ethoxy group at the 5-position introduces polarity and hydrophilicity, while the carboxylic acid at the 3-position provides a site for further functionalization, such as esterification or amidation, which can modulate solubility and bioavailability.

In recent years, there has been a surge in research focused on exploiting the structural diversity of pyridine derivatives for therapeutic purposes. 5-Ethoxypyridine-3-carboxylic acid has emerged as a key intermediate in synthetic chemistry, particularly in the construction of more complex molecules with potential biological activity. Its role as a building block in drug discovery has been highlighted in several cutting-edge studies that explore its utility in designing inhibitors targeting various enzymes and receptors.

One of the most compelling aspects of 5-ethoxypyridine-3-carboxylic acid is its application in the synthesis of small-molecule probes for biochemical assays. Researchers have leveraged its structural features to develop tools that can interact with specific proteins involved in cellular signaling pathways. For instance, derivatives of this compound have been used to investigate the function of kinases and phosphatases, which are critical regulators of numerous physiological processes. The ability to modulate these enzymes with precision is essential for understanding disease mechanisms and developing effective treatments.

The pharmaceutical industry has also shown interest in 5-ethoxypyridine-3-carboxylic acid as a precursor for novel drug candidates. Its incorporation into molecular frameworks has led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties. Notably, recent studies have demonstrated its potential in developing kinase inhibitors that exhibit high selectivity over closely related enzymes, thereby reducing off-target effects. This selectivity is crucial for improving therapeutic efficacy while minimizing side effects.

Another area where 5-ethoxypyridine-3-carboxylic acid has made significant contributions is in agrochemical research. Pyridine derivatives are widely used as active ingredients in pesticides due to their ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms. The structural versatility of 5-ethoxypyridine-3-carboxylic acid allows chemists to design compounds that disrupt essential metabolic pathways in insects or fungi without harming beneficial species. This aligns with the growing demand for environmentally sustainable agricultural practices.

The synthetic methodologies employed for preparing 5-ethoxypyridine-3-carboxylic acid have also seen considerable advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable production processes. These innovations not only reduce costs but also minimize waste generation, making them more environmentally friendly. The development of greener synthetic routes is increasingly important as industries strive to meet sustainability goals.

Computational chemistry has played a pivotal role in understanding the reactivity and biological activity of 5-ethoxypyridine-3-carboxylic acid. Molecular modeling studies have provided insights into how different substituents on the pyridine ring influence binding affinity and selectivity. These predictions have guided experimental efforts, leading to faster discovery cycles and more targeted drug design strategies. The integration of computational tools with traditional synthetic chemistry has accelerated progress in medicinal chemistry.

The future prospects for 5-ethoxypyridine-3-carboxylic acid are promising, with ongoing research exploring its potential applications beyond traditional pharmaceuticals and agrochemicals. Its unique chemical properties make it an attractive candidate for materials science applications, such as organic electronics or catalysts. As our understanding of its reactivity evolves, new possibilities will undoubtedly emerge, further solidifying its importance in scientific research.

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